![molecular formula C18H23ClN2O2 B2401706 3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide CAS No. 941960-46-9](/img/structure/B2401706.png)
3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a quinoline group, a cyclopropane group, and a propanamide group. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline group is a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The cyclopropane group is a three-membered ring, and the propanamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to a propane backbone .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. For instance, the quinoline group might undergo electrophilic substitution reactions, while the cyclopropane group might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Scientific Research Applications
Synthesis Techniques
The synthesis of cyclopropane-containing compounds and quinolines is a significant area of research due to their importance in medicinal chemistry and material science. For instance, the work by Müller and Rodriguez on the synthesis of 1H-Cyclopropa[b]naphthalenes demonstrates the utility of trapping o-quinodimethanes with cyclopropenes, showcasing a method that could potentially be applied or adapted for the synthesis of compounds similar to "3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide" (Müller & Rodriguez, 1985).
Catalytic Applications
The exploration of novel catalysts for olefin polymerization, as discussed by Enders et al., can provide insights into the potential catalytic roles of quinoline derivatives. The study on chromium(III) complexes with quinoline ligands highlights the importance of such structures in developing high-performance catalysts for industrial applications (Enders et al., 2001).
Material Science Applications
The structural and property investigation of quinoline-based amides by Karmakar et al. reveals how the modification of quinoline derivatives can lead to materials with unique properties, such as fluorescence and gelation, which could be relevant for the development of sensors, imaging agents, or novel materials (Karmakar, Sarma, & Baruah, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c1-18(2,11-19)17(23)20-14-7-8-15-13(10-14)4-3-9-21(15)16(22)12-5-6-12/h7-8,10,12H,3-6,9,11H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJOZXYVBRHFCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)
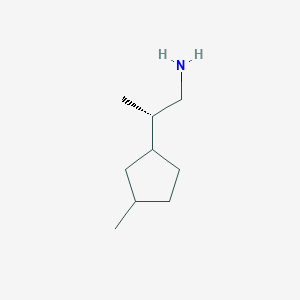
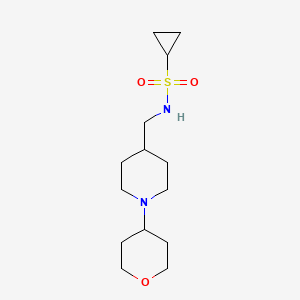
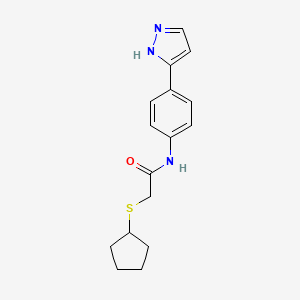
![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)
![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)
![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)
![4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2401638.png)
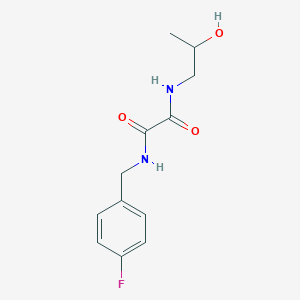
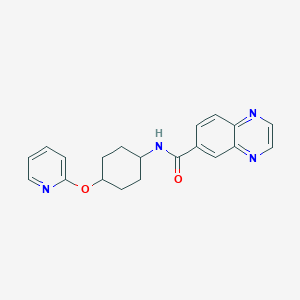
![tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride](/img/structure/B2401641.png)
![2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one](/img/structure/B2401642.png)
![(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide](/img/structure/B2401643.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)